molecular formula C13H17NO6 B3495921 2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl acetate

2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl acetate

Cat. No.: B3495921
M. Wt: 283.28 g/mol
InChI Key: HSJJTBLOXAZUBZ-UHFFFAOYSA-N
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Description

2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl acetate is an organic compound characterized by the presence of a 3,4,5-trimethoxyphenyl group attached to an aminoethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl acetate typically involves the reaction of 3,4,5-trimethoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl acetate
  • 3,4,5-trimethoxyphenylacetic acid
  • 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic acid

Uniqueness

2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its trimethoxyphenyl group is known for enhancing the compound’s stability and bioactivity, making it a valuable molecule in research and industrial applications .

Properties

IUPAC Name

[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6/c1-8(15)20-7-12(16)14-9-5-10(17-2)13(19-4)11(6-9)18-3/h5-6H,7H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJJTBLOXAZUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793676
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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